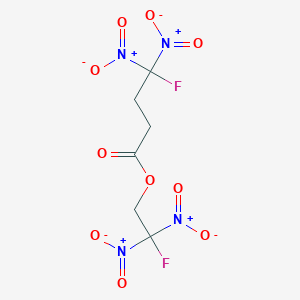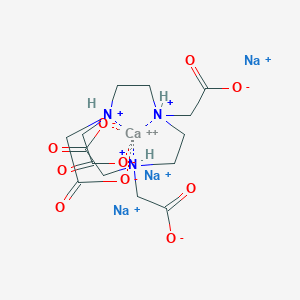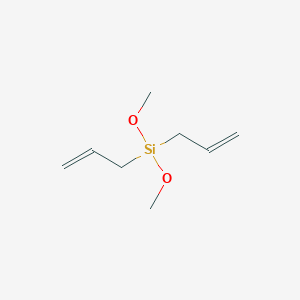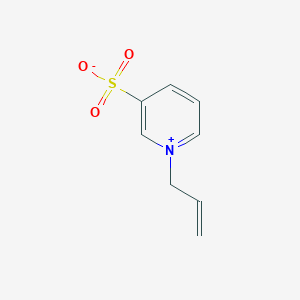
2-Fluoro-2,2-dinitroethyl 4-fluoro-4,4-dinitrobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2,2-dinitroethyl 4-fluoro-4,4-dinitrobutyrate, commonly known as FEFO, is a highly explosive compound that has been used as a propellant and explosive in the past. However, in recent years, FEFO has gained attention in the scientific community due to its potential applications in biomedical research.
Wirkmechanismus
FEFO works by releasing nitric oxide, which can activate certain proteins and enzymes in the body. This activation can lead to a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
FEFO has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the activation of certain proteins and enzymes in the body, and the potential to act as a vasodilator.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FEFO is its high potency, which allows for the use of smaller amounts in experiments. However, its explosive nature makes it difficult to handle and requires specialized equipment and safety protocols.
Zukünftige Richtungen
There are several potential future directions for research involving FEFO, including further exploration of its potential as a cancer treatment, investigation of its potential as a tool for gene therapy, and further study of its biochemical and physiological effects. Additionally, there may be potential applications for FEFO in the field of nanotechnology, as it has been shown to have the ability to self-assemble into nanoscale structures.
Synthesemethoden
FEFO can be synthesized through a multistep process, starting with the reaction of 2-fluoro-2-nitroethanol with nitric acid to form 2-fluoro-2-nitroethyl nitrate. This intermediate is then reacted with 4-fluoro-4-nitrobutyric acid to form FEFO.
Wissenschaftliche Forschungsanwendungen
FEFO has been used in a variety of scientific research applications, including as a tool for studying protein structure and function, as a potential treatment for cancer, and as a potential tool for gene therapy.
Eigenschaften
CAS-Nummer |
15957-54-7 |
|---|---|
Produktname |
2-Fluoro-2,2-dinitroethyl 4-fluoro-4,4-dinitrobutyrate |
Molekularformel |
C6H6F2N4O10 |
Molekulargewicht |
332.13 g/mol |
IUPAC-Name |
(2-fluoro-2,2-dinitroethyl) 4-fluoro-4,4-dinitrobutanoate |
InChI |
InChI=1S/C6H6F2N4O10/c7-5(9(14)15,10(16)17)2-1-4(13)22-3-6(8,11(18)19)12(20)21/h1-3H2 |
InChI-Schlüssel |
RSJWIXWBPOAQET-UHFFFAOYSA-N |
SMILES |
C(CC([N+](=O)[O-])([N+](=O)[O-])F)C(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Kanonische SMILES |
C(CC([N+](=O)[O-])([N+](=O)[O-])F)C(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Andere CAS-Nummern |
15957-54-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)



![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)







